molecular formula C14H20N2O2S B2615140 1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenylurea CAS No. 2034589-89-2

1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenylurea

Cat. No.: B2615140
CAS No.: 2034589-89-2
M. Wt: 280.39
InChI Key: IRVISMAATYESPM-UHFFFAOYSA-N
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Description

“1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenylurea” is a chemical compound with the molecular formula C15H19F3N2O2S . It has an average mass of 348.384 Da and a mono-isotopic mass of 348.111938 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiopyran ring attached to a phenylurea group .

Scientific Research Applications

Crystal Structure and Molecular Interactions

The study on the crystal structure of metobromuron, a phenylurea herbicide, reveals insights into molecular interactions such as hydrogen bonds and weak C-H⋯π interactions that contribute to the stabilization of the crystal structure. Such structural analyses are crucial for understanding the physical properties and reactivity of similar compounds (Kang, Kim, Kwon, & Kim, 2015).

Molecular Docking and DNA Binding

Research on 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea has shown its ability to bind with DNA, demonstrating significant binding energy. This property suggests potential applications in targeting specific DNA sequences for therapeutic purposes. Additionally, the cytotoxic nature of the compound against certain cell lines indicates its potential in cancer research (Mushtaque et al., 2016).

Synthesis and Chemical Properties

The synthesis of 4-Aryl-2-sulfenyl-2H-1-benzothiopyran derivatives through intramolecular cyclization showcases the chemical reactivity and potential for creating diverse thiourea derivatives with various applications, including material science and pharmaceuticals (Kobayashi, Horiuchi, Miyamoto, Morikawa, & Konishi, 2006).

Environmental Biodegradation

Isolation and characterization of a Sphingomonas sp. capable of metabolizing the phenylurea herbicide isoproturon highlight the potential environmental applications of thiourea derivatives in bioremediation. Understanding the microbial degradation pathways of these compounds can lead to more eco-friendly herbicide designs (Sørensen, Ronen, & Aamand, 2001).

Antibacterial and Anti-MRSA Activity

The synthesis and evaluation of thiourea-containing compounds for their antibacterial activity, especially against methicillin-resistant Staphylococcus aureus (MRSA), suggest the potential of thiourea derivatives as novel antibacterial agents. The structure-activity relationship study of these compounds provides insights into designing more effective antimicrobial agents (Dolan et al., 2016).

Future Directions

The future directions for the study of “1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenylurea” could involve further exploration of its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety and hazards need to be thoroughly investigated. The potential biological activities of this compound, as suggested by the activities of similar compounds, could also be a promising area for future research .

Properties

IUPAC Name

1-[(4-methoxythian-4-yl)methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c1-18-14(7-9-19-10-8-14)11-15-13(17)16-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVISMAATYESPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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